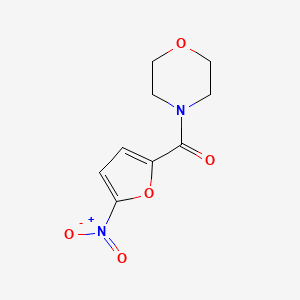![molecular formula C20H26O3 B5235068 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene, also known as GW501516, is a synthetic drug that is used in scientific research. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that is being studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. In
Wissenschaftliche Forschungsanwendungen
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene is being studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy expenditure, which can lead to a decrease in body fat and an increase in muscle mass. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which can help to prevent and treat type 2 diabetes.
Wirkmechanismus
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. When PPARδ is activated, it increases the expression of genes involved in fatty acid oxidation and energy expenditure, while decreasing the expression of genes involved in lipogenesis and energy storage. This leads to a decrease in body fat and an increase in muscle mass, as well as improved insulin sensitivity and glucose uptake in skeletal muscle.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific studies. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to a decrease in body fat and an increase in muscle mass. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which can help to prevent and treat type 2 diabetes. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which can help to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene has several advantages for use in scientific research. It is a potent and selective PPARδ agonist, which means that it can be used to study the specific effects of PPARδ activation. It is also orally bioavailable, which makes it easy to administer to animals in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. In addition, it has been shown to have some toxicity in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene. One area of research is the use of this compound in combination with other drugs to treat metabolic disorders. Another area of research is the study of the long-term effects of this compound on metabolism and health. Finally, there is also interest in developing new PPARδ agonists that have fewer off-target effects and greater specificity for PPARδ.
Synthesemethoden
The synthesis of 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene is a complex process that involves several steps. The first step is the synthesis of 2,3-dimethylbenzene, which is then reacted with 4-(2-methoxy-4-methylphenoxy)butyl chloride to produce this compound. The final product is purified using chromatography techniques to obtain a high purity compound suitable for scientific research.
Eigenschaften
IUPAC Name |
1-[4-(2,3-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-10-11-19(20(14-15)21-4)23-13-6-5-12-22-18-9-7-8-16(2)17(18)3/h7-11,14H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSBCXBZBYQAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234987.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-(1-piperidinyl)acetamide oxalate](/img/structure/B5234994.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5235009.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5235038.png)

![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)

![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)

![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)